(2Z)-6-bromo-2-[(4-methoxyphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide
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Overview
Description
(2Z)-6-bromo-2-[(4-methoxyphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of chromene derivatives This compound is characterized by its unique structure, which includes a bromine atom, a methoxyphenyl group, an imino group, a thiazolyl group, and a chromene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-6-bromo-2-[(4-methoxyphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable phenol derivative and an aldehyde under acidic conditions.
Introduction of the Bromine Atom: Bromination of the chromene core is achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an organic solvent like dichloromethane.
Formation of the Imino Group: The imino group is introduced by reacting the brominated chromene with an amine derivative, such as 4-methoxyaniline, under reflux conditions.
Attachment of the Thiazolyl Group: The thiazolyl group is incorporated through a condensation reaction between the imino-chromene intermediate and a thiazole derivative, such as 2-aminothiazole, in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(2Z)-6-bromo-2-[(4-methoxyphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imino group to an amine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium thiocyanate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium azide in dimethylformamide, potassium thiocyanate in acetone.
Major Products
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of azide or thiocyanate derivatives.
Scientific Research Applications
(2Z)-6-bromo-2-[(4-methoxyphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2Z)-6-bromo-2-[(4-methoxyphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of enzymes involved in key biological processes.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-6-chloro-2-[(4-methoxyphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide
- (2Z)-6-fluoro-2-[(4-methoxyphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide
- (2Z)-6-iodo-2-[(4-methoxyphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide
Uniqueness
(2Z)-6-bromo-2-[(4-methoxyphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide is unique due to the presence of the bromine atom, which imparts specific reactivity and biological activity
Properties
Molecular Formula |
C20H14BrN3O3S |
---|---|
Molecular Weight |
456.3 g/mol |
IUPAC Name |
6-bromo-2-(4-methoxyphenyl)imino-N-(1,3-thiazol-2-yl)chromene-3-carboxamide |
InChI |
InChI=1S/C20H14BrN3O3S/c1-26-15-5-3-14(4-6-15)23-19-16(18(25)24-20-22-8-9-28-20)11-12-10-13(21)2-7-17(12)27-19/h2-11H,1H3,(H,22,24,25) |
InChI Key |
PITZFLQUQVVHQH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N=C2C(=CC3=C(O2)C=CC(=C3)Br)C(=O)NC4=NC=CS4 |
Origin of Product |
United States |
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